molecular formula C8H11FN2O3 B11773061 Ethyl 4-fluoro-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate

Ethyl 4-fluoro-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B11773061
M. Wt: 202.18 g/mol
InChI Key: YTXGOOUYOVCWOR-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This particular compound is characterized by the presence of ethyl, fluoro, methoxy, and methyl groups attached to the pyrazole ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-fluoro-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of 4-fluoro-5-methoxy-1-methyl-1H-pyrazole with ethyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 4-fluoro-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-fluoro-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluoro and methoxy groups can enhance its binding affinity and specificity towards these targets, leading to desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate
  • Ethyl 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate
  • Ethyl 4-iodo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate

Uniqueness

Ethyl 4-fluoro-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate is unique due to the presence of the fluoro group, which can significantly influence its chemical and biological properties. The fluoro group can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable molecule in various research and industrial applications.

Properties

Molecular Formula

C8H11FN2O3

Molecular Weight

202.18 g/mol

IUPAC Name

ethyl 4-fluoro-5-methoxy-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C8H11FN2O3/c1-4-14-8(12)6-5(9)7(13-3)11(2)10-6/h4H2,1-3H3

InChI Key

YTXGOOUYOVCWOR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1F)OC)C

Origin of Product

United States

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